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molecular formula C7H8N2O3 B8278166 4-Methoxy-3-methyl-5-nitropyridine

4-Methoxy-3-methyl-5-nitropyridine

Cat. No. B8278166
M. Wt: 168.15 g/mol
InChI Key: FCKGOLVRJMICRR-UHFFFAOYSA-N
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Patent
US07084163B2

Procedure details

30 ml of 100% nitric acid is added to 150 ml of 98% sulphuric acid with stirring and cooling. To this solution is added dropwise 3.2 g (26 mmol) of 3-methyl-4-methoxy pyridine. The mixture is stirred at 80° C. for 2.5 hours, cooled down and added cautiously to a mixture of 400 g of crushed ice and 300 g of potassium carbonate with external cooling. 125 g more of potassium carbonate is added, and the suspension is filtered. The cake is washed with around 1 l of diethyl ether. The filtrate layers are separated, the ethereal layer is dried, filtered off and concentrated to give 2.9 g (30% yield) of a yellow oil (M+1 =169) (purity #80%, used with no further purification).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:11]=1[O:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O>[CH3:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([N+:1]([O-:4])=[O:2])[C:11]=1[O:12][CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
CC=1C=NC=CC1OC
Step Three
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred at 80° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
The cake is washed with around 1 l of diethyl ether
CUSTOM
Type
CUSTOM
Details
The filtrate layers are separated
CUSTOM
Type
CUSTOM
Details
the ethereal layer is dried
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=C(C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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